![molecular formula C12H18N2O B12110569 Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- CAS No. 1016739-04-0](/img/structure/B12110569.png)
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acyl chlorides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline derivative and acyl chloride.
Reaction Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The aniline derivative is reacted with the acyl chloride in the presence of the base, leading to the formation of the desired amide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the use of electrosynthesis, which has gained popularity due to its sustainability and efficiency. Electrosynthesis involves the use of electrical energy to drive chemical reactions, offering a greener alternative to traditional methods .
化学反応の分析
Types of Reactions
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Acetanilide: Another amide with a simpler structure, used as a precursor in the synthesis of pharmaceuticals.
N-Phenylacetamide: Similar in structure but lacks the methylamino group, used in organic synthesis.
Uniqueness
Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- is unique due to its specific structural features, such as the presence of the methylamino group and the isopropyl-substituted phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
1016739-04-0 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
2-(methylamino)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-4-6-11(7-5-10)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3,(H,14,15) |
InChIキー |
YVGALEQCLUKOLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



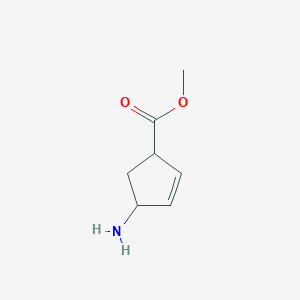
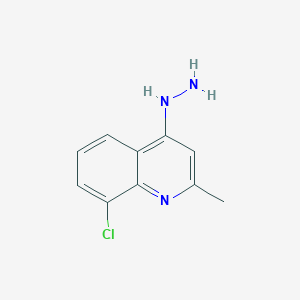


![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
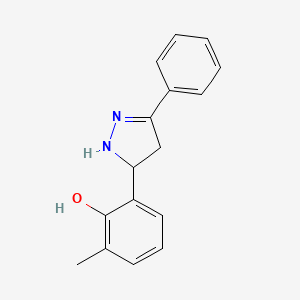
![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
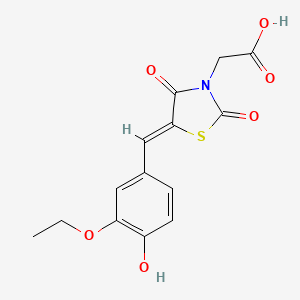
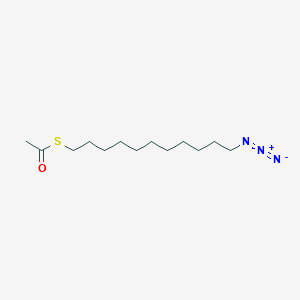
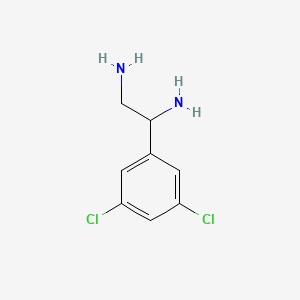
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)

